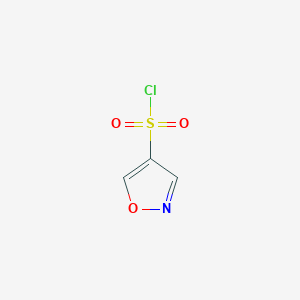

1,2-Oxazole-4-sulfonyl chloride

Description

Contextualization of Oxazole (B20620) Heterocycles in Organic Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, research, and various industries. tandfonline.com Among these, the oxazole ring system, a five-membered aromatic ring containing nitrogen and oxygen atoms, has garnered significant interest in recent decades. tandfonline.com Oxazoles, specifically the 1,2-oxazole (or isoxazole) isomer, are a versatile class of heterocyclic compounds that serve as important precursors and scaffolds in the synthesis of a wide array of more complex molecules. wikipedia.orge-bookshelf.de Their significance stems from their presence in numerous natural products and their utility as building blocks for other heterocyclic systems like pyridines, a transformation valuable in producing systems like vitamin B6. wikipedia.org

The oxazole nucleus is a key structural motif in medicinal chemistry, often acting as a lead structure for the development of new therapeutic agents. tandfonline.comslideshare.net The predictable and regioselective metallation chemistry of oxazoles, combined with transition metal-catalyzed cross-coupling reactions, provides synthetic routes to complex natural products. researchgate.net Furthermore, oxazoles can be converted into various other heterocycles, including pyrroles, pyrimidines, and imidazoles, through reactions like ring-opening and recyclization. tandfonline.com This chemical versatility makes the oxazole core a valuable component in the synthetic organic chemist's toolbox. e-bookshelf.de

Significance of the Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group (–SO₂Cl) is a highly reactive electrophile that plays a crucial role in organic synthesis and drug discovery. fiveable.me Its reactivity is driven by the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This property allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds by reacting sulfonyl chlorides with a wide range of nucleophiles such as amines and alcohols. fiveable.meenamine.net

Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, found in a large number of FDA-approved drugs. acs.org The sulfonyl chloride group is therefore a critical intermediate for the synthesis of these biologically active molecules. fiveable.meenamine.net Introducing a sulfonyl group can modulate a molecule's physicochemical properties, such as solubility and acidity. sioc-journal.cn It can also enhance binding affinity to biological targets through hydrogen bond interactions and improve metabolic stability, thereby increasing a drug's bioavailability and duration of action. sioc-journal.cn The development of novel methods for synthesizing sulfonyl chlorides, such as from feedstock anilines, underscores their continued importance as versatile reagents for creating complex molecules and compound libraries for drug discovery. acs.orgnih.gov

Overview of Research Trajectories for 1,2-Oxazole-4-sulfonyl Chloride Derivatives

Research involving this compound focuses on leveraging its dual functionality—the reactive sulfonyl chloride group and the biologically relevant oxazole core—to synthesize novel compounds with potential therapeutic applications. A primary research trajectory is the synthesis of various sulfonamides by reacting the sulfonyl chloride with different amines. These derivatives are then investigated for a range of biological activities.

One significant area of investigation is the development of new anticancer agents. For instance, derivatives of 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride have been explored for their potential to inhibit cancer cell growth. Studies have shown that sulfonamides derived from this scaffold can act as tubulin polymerization inhibitors, a known anticancer mechanism.

Another key research direction is the pursuit of new antimicrobial compounds. The sulfonamide functional group is historically associated with antibacterial activity, and researchers continue to explore this potential by creating novel oxazole-based sulfonamides. smolecule.com For example, 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile, synthesized from an oxazole sulfonyl chloride precursor, has shown high activity against Human Papillomavirus (HPV). nanobioletters.com

Furthermore, 1,2-oxazole-4-sulfonyl chlorides are used as intermediates in the synthesis of complex, fused heterocyclic systems. The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-pyrazoles or amino-triazoles can lead to the formation of new tricyclic systems like tandfonline.comenamine.netoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine, demonstrating the scaffold's utility in building molecular complexity. researchgate.net

The table below summarizes selected research findings on derivatives of this compound.

| Parent Compound | Derivative Type | Research Focus/Finding | Reference(s) |

| 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride | Oxazole Sulfonamides | Investigated as potential anticancer agents; derivatives showed inhibition of leukemia cell lines. | |

| 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride | Tubulin Polymerization Inhibitors | Synthesized derivatives demonstrated activity against breast cancer cells (MCF-7) by binding to β-tubulin. | |

| 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride | Cytisine (B100878) Sulfonamide | Synthesized by reacting with the alkaloid cytisine to create a new hybrid molecule for biological activity studies. | mdpi.com |

| 2-(4-bromophenyl)-5-(4-chlorophenyl)oxazole-4-sulfonyl chloride | Piperidine (B6355638) Sulfonamide | Used as an intermediate to synthesize potential antiviral compounds against human cytomegalovirus. | nih.gov |

| 4-Cyano-2-(p-tolyl)-1,3-oxazole-5-sulfonyl chloride | Piperidinyl Sulfonamide | Reacted with a piperidine derivative to create a novel compound with moderate activity against HPV type 11. | nanobioletters.com |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates | Fused Pyrimidines | Used as a precursor to synthesize annulated tandfonline.comenamine.netoxazolo[5,4-d]pyrimidine derivatives via cyclocondensation. | growingscience.com |

Structure

2D Structure

Propriétés

IUPAC Name |

1,2-oxazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-5-8-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUGUGPSTFTDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933740-94-4 | |

| Record name | 1,2-oxazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1,2 Oxazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is a potent electrophile, readily undergoing attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing a diverse range of organic compounds.

Formation of Sulfonamide Derivatives

The reaction of 1,2-oxazole-4-sulfonyl chloride with amines is a primary method for the synthesis of 1,2-oxazole-4-sulfonamides, a class of compounds with significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. ekb.egekb.eg

This compound reacts readily with both primary and secondary amines to furnish the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct generated during the reaction. nih.govyoutube.com The high reactivity of the sulfonyl chloride allows these reactions to proceed under mild conditions, often at room temperature. ekb.eg

For example, the reaction of a substituted this compound with various amines in a mixture of pyridine and chloroform (B151607) at 0 °C has been shown to produce the desired sulfonamides in good yields. nih.gov The general scheme for this reaction is as follows:

Reaction of this compound with a primary amine: R-NH₂ + ClSO₂-(1,2-oxazole) → R-NHSO₂-(1,2-oxazole) + HCl

Reaction of this compound with a secondary amine: R₂NH + ClSO₂-(1,2-oxazole) → R₂NSO₂-(1,2-oxazole) + HCl

| Amine Type | General Reactants | General Products |

| Primary Amine | This compound, Primary Amine (R-NH₂) | N-substituted 1,2-oxazole-4-sulfonamide (B6611430) |

| Secondary Amine | This compound, Secondary Amine (R₂NH) | N,N-disubstituted 1,2-oxazole-4-sulfonamide |

The reaction of this compound extends to heterocyclic amines, providing access to a broader range of structurally diverse sulfonamides. The reactivity of the heterocyclic amine can be influenced by its structure and the electronic properties of the heterocycle. nih.gov For instance, reactions with amino-substituted pyrazoles and triazoles have been reported to proceed, leading to the formation of the corresponding sulfonamide derivatives. researchgate.net In some cases, the initial sulfonamide product can undergo further intramolecular reactions, such as the Smiles rearrangement, leading to more complex fused heterocyclic systems. growingscience.com

Generation of Sulfonate Esters via Alcoholysis

In addition to amines, alcohols can also act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction, known as alcoholysis, is a standard method for the synthesis of sulfonate esters and typically requires the presence of a base to facilitate the reaction. youtube.comeurjchem.com

The general reaction is as follows:

R-OH + ClSO₂-(1,2-oxazole) → R-OSO₂-(1,2-oxazole) + HCl

The resulting sulfonate esters are themselves useful synthetic intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.com The formation of sulfonate esters from sulfonyl chlorides is a well-established transformation in organic synthesis. eurjchem.com

| Nucleophile | Reactant | Product |

| Alcohol | This compound, Alcohol (R-OH) | 1,2-Oxazole-4-sulfonate ester |

Reactions with Other Nucleophilic Species

The electrophilic nature of the sulfonyl chloride group in this compound allows it to react with a variety of other nucleophiles. For instance, reactions with thiols can lead to the formation of thiosulfonate esters. While less common than reactions with amines and alcohols, these transformations further highlight the versatility of this compound as a synthetic precursor.

Reactivity of the Oxazole (B20620) Ring System

While the primary site of reactivity in this compound is the sulfonyl chloride group, the oxazole ring itself can participate in chemical transformations. The stability of the oxazole ring can be influenced by the substituents attached to it and the reaction conditions.

In some instances, the oxazole ring can undergo ring-opening reactions, particularly under harsh conditions or in the presence of specific reagents. However, in the context of the reactions discussed above, the oxazole ring generally remains intact. The electron-withdrawing nature of the sulfonyl chloride group can influence the electron density of the oxazole ring, potentially affecting its susceptibility to certain reagents.

Electrophilic Substitution on the Oxazole Core

The 1,2-oxazole ring is an electron-deficient heterocyclic system. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing -SO₂Cl group at the C4 position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which typically proceed on aromatic rings, are not commonly reported for this compound under standard conditions. The energy barrier for an electrophile to attack the already electron-poor ring is prohibitively high, making such transformations synthetically challenging and generally unobserved.

Influence of Substituents on Ring Reactivity

Substituents on the isoxazole (B147169) ring can modulate its reactivity, although the overarching influence of the C4-sulfonyl chloride group remains dominant. The reactivity of the sulfonyl chloride itself is the primary focus of its chemical transformations.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methyl (-CH₃) or alkoxy (-OR) groups, at the C3 or C5 positions can somewhat mitigate the electron deficiency of the ring. However, this effect is generally insufficient to activate the ring for electrophilic substitution. Instead, these substituents primarily influence the reactivity of other parts of the molecule. For instance, a methyl group at C3 or C5 can be activated by the electron-withdrawing sulfonyl chloride group, making its protons acidic and susceptible to deprotonation and subsequent condensation reactions.

Electron-Withdrawing Groups (EWGs): The addition of further electron-withdrawing groups would further deactivate the ring, making any electrophilic attack even less likely. The main reactive site remains the sulfonyl chloride group for nucleophilic attack.

Research on compounds like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine has shown that the sulfonyl group at C4 significantly increases the acidity of the methyl groups at both the C3 and C5 positions, demonstrating the powerful electronic influence exerted through the ring. mdpi.com

Transformations Involving Other Functional Groups Present in Substituted Analogues

Oxidation of Sulfur Atoms

The sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group is in the +6 oxidation state. wikipedia.org This is the highest common oxidation state for sulfur, analogous to its state in sulfuric acid. As the sulfur atom is already fully oxidized, it cannot undergo further oxidation reactions. Therefore, transformations involving the oxidation of the sulfur atom are not a feature of the chemistry of this compound and its derivatives.

Condensation Reactions at Activated Methyl Groups

Methyl groups attached to the C3 or C5 positions of the this compound scaffold are "activated" by the strong electron-withdrawing effect of the sulfonyl group. This activation renders the methyl protons acidic enough to be removed by a base, forming a carbanion that can participate in condensation reactions with electrophiles like aldehydes.

A study on 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine demonstrated this principle effectively. mdpi.com The researchers found that the methyl group at the C5 position was more active than the one at C3 and could undergo a regioselective condensation reaction with 4-chlorobenzaldehyde (B46862) in the presence of potassium hydroxide. mdpi.com

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | 4-chlorobenzaldehyde | 40% aq. KOH, Ethanol, 60-70 °C, 1h | 4-[(3-methyl-5-{(4-chlorophenyl)ethenyl}-1,2-oxazol-4-yl)sulfonyl]cytisine | Not Specified |

Intramolecular Cyclization and Rearrangement Processes

The sulfonyl chloride group is an excellent electrophilic handle for reactions with intramolecular nucleophiles, providing a powerful strategy for the synthesis of complex, multi-ring systems.

Formation of Fused Heterocyclic Architectures

This compound and its derivatives are valuable precursors for building fused heterocyclic structures. The typical reaction involves the initial conversion of the sulfonyl chloride to a sulfonamide by reaction with a suitable amine. If the amine-containing reactant also possesses another nucleophilic site, a subsequent intramolecular cyclization can occur.

A notable example, while using the related 1,3-oxazole isomer, illustrates the principle perfectly. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles (like 1H-pyrazol-5-amines) first forms a sulfonamide. growingscience.com Upon treatment with a base like sodium hydride, this intermediate undergoes an intramolecular cyclization that proceeds via a Smiles rearrangement, ultimately forming fused tricyclic systems such as Current time information in Bangalore, IN.researchgate.netoxazolo[5,4-d]pyrimidines. growingscience.com This strategy highlights how the sulfonyl group can act as a linchpin to stitch together complex heterocyclic frameworks.

Similarly, the synthesis of valdecoxib, a well-known COX-2 inhibitor, involves the introduction of a sulfonamide group onto a 3,4-diarylisoxazole core, which is often derived from a sulfonyl chloride precursor. nih.gov This underscores the importance of isoxazole sulfonyl chlorides in the construction of medicinally relevant fused and complex heterocyclic molecules.

| Starting Material Class | Reaction Partner | Key Transformation | Fused System Formed | Reference |

|---|---|---|---|---|

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates | 1H-Pyrazol-5-amines or 1H-1,2,4-triazol-5-amines | Intermolecular sulfonamide formation followed by base-induced intramolecular cyclization (Smiles Rearrangement) | Current time information in Bangalore, IN.researchgate.netOxazolo[5,4-d]pyrimidine derivatives | growingscience.com |

| 4-Cyano-1,3-oxazole-5-sulfonyl chlorides | Amidines | Condensation and intramolecular cyclization | 7-Amino- Current time information in Bangalore, IN.researchgate.netoxazolo[5,4-d]pyrimidines | researchgate.net |

Smiles Rearrangement Pathways in Complex Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in complex heterocyclic systems containing a sulfonyl group. While direct studies on this compound are limited, research on analogous 1,3-oxazole-5-sulfonyl chloride derivatives provides significant insight into these rearrangement pathways.

In the synthesis of fused heterocycles, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.comgrowingscience.com The initial reaction products, when treated with a base like sodium hydride, undergo a cyclocondensation that proceeds via a Smiles rearrangement. growingscience.comgrowingscience.com This process involves the extrusion of sulfur dioxide (SO2) and the subsequent elimination of methanol (B129727) to form new annulated growingscience.comoxazolo[5,4-d]pyrimidine derivatives. growingscience.comgrowingscience.com

The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole follows a similar pathway. The resulting carbonitriles, upon treatment with sodium hydride, also undergo elimination of sulfur dioxide and cyclocondensation to yield growingscience.comoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and growingscience.comoxazolo[5,4-d] orcid.orgtriazolo[1,5-a]pyrimidine systems. researchgate.net

These studies highlight a general pathway for the Smiles rearrangement in complex oxazole sulfonyl systems, which is a valuable tool for the synthesis of novel fused heterocyclic compounds. growingscience.comgrowingscience.com

Table 1: Smiles Rearrangement in Oxazole Sulfonyl Systems

| Starting Material | Reagents | Key Transformation | Product | Reference |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and aminoazoles | 1. Reaction with aminoazole2. NaH, THF | Smiles rearrangement with extrusion of SO2 and elimination of MeOH | Annulated growingscience.comoxazolo[5,4-d]pyrimidine derivatives | growingscience.comgrowingscience.com |

| 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and aminoazoles | 1. Reaction with aminoazole2. NaH | Elimination of SO2 and cyclocondensation | growingscience.comOxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and growingscience.comoxazolo[5,4-d] orcid.orgtriazolo[1,5-a]pyrimidine | researchgate.net |

Cross-Coupling Reactions Incorporating the Oxazole Sulfonyl Moiety

The oxazole sulfonyl moiety is a versatile functional group for participating in cross-coupling reactions, enabling the synthesis of highly substituted heterocyclic structures. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, are particularly effective for the site-selective functionalization of oxazole rings. nih.gov

While direct examples using this compound are not extensively documented, the principles can be inferred from related structures. For instance, 2-(phenylsulfonyl)-1,3-oxazole derivatives have been used for site-specific arylations, alkenylations, and alkylations at the C-4 and C-5 positions. nih.gov The phenylsulfonyl group at the C-2 position acts as a blocking group, allowing for regioselective functionalization at other positions on the oxazole ring. nih.gov

The versatility of the sulfonyl group is further demonstrated in the cross-coupling of heterocyclic allylsulfones. Allylsulfones derived from isoxazole have been successfully employed as coupling partners in palladium-catalyzed reactions with aryl halides. acs.org This indicates the potential for the sulfonyl group in this compound to be transformed into a leaving group suitable for cross-coupling.

In the context of other halogenated oxazoles, 4-bromo-6H-1,2-oxazines have been shown to undergo Suzuki and Sonogashira cross-coupling reactions to introduce aryl and alkynyl substituents at the 4-position in good yields. beilstein-journals.org This highlights the reactivity of the 4-position of the 1,2-oxazine ring, which is analogous to the 1,2-oxazole ring system, in palladium-catalyzed transformations.

The general utility of palladium-catalyzed cross-coupling extends to the synthesis of complex heterocyclic systems. For example, the regioselective cross-coupling of 2,4,7-trichloroquinazoline (B1295576) with various aryl- and heteroarylboronic acids demonstrates how different positions on a heterocyclic core can be selectively functionalized. nih.gov A similar strategy could be envisioned for di- or tri-substituted oxazoles bearing a sulfonyl chloride group.

Table 2: Examples of Cross-Coupling Reactions with Related Oxazole and Sulfonyl Compounds

| Oxazole/Sulfonyl Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-(Phenylsulfonyl)-1,3-oxazole derivatives | Aryl/alkenyl boronic acids or stannanes | Palladium catalyst | C-4 or C-5 substituted oxazoles | nih.gov |

| Isoxazole-derived allylsulfone | Aryl halides | Pd(OAc)2, ligand | Arylated isoxazole | acs.org |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Phenyl-6H-1,2-oxazine | beilstein-journals.org |

| 4-Bromo-6H-1,2-oxazine | Terminal alkynes | PdCl2(PPh3)2, CuI | 4-Alkynyl-6H-1,2-oxazine | beilstein-journals.org |

Applications in Polymer Synthesis and Modification

The functional groups present in this compound, namely the reactive sulfonyl chloride and the stable oxazole ring, suggest its potential as a monomer or a modifying agent in polymer chemistry. While specific examples of its direct polymerization are not prevalent in the literature, the reactivity of its constituent parts points towards several possibilities.

The sulfonyl chloride group is known to react with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity could be harnessed for the synthesis of polysulfonamides or polysulfonates through step-growth polymerization with suitable diamine or diol comonomers.

Furthermore, derivatives of this compound have been noted for their potential in polymer synthesis. For example, 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride is recognized for its dual functional groups that allow for diverse reactivity in polymer synthesis.

The broader class of poly(2-oxazoline)s are biocompatible polymers with applications in the biomedical field, often seen as substitutes for polyethylene (B3416737) glycol. rsc.orgresearchgate.net These polymers are typically synthesized via cationic ring-opening polymerization of 2-oxazoline monomers. While this is a different polymerization mechanism, the stability and biocompatibility associated with the oxazoline (B21484) ring could be a desirable feature to incorporate into other polymer backbones using a monomer like this compound.

The synthesis of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors highlights a related application where the oxazole sulfonyl moiety is key. acs.org In this case, the sulfonyl chloride is a crucial intermediate for creating the final sulfonamide linkage. acs.org This demonstrates the role of oxazole sulfonyl chlorides as building blocks for functional molecules that can interact with and modify biological polymers like tubulin. acs.org

Table 3: Potential Applications of this compound in Polymer Science

| Application Area | Proposed Polymerization/Modification | Rationale | Related Research |

| Step-Growth Polymerization | Reaction with diamines or diols | The sulfonyl chloride group readily forms sulfonamide or sulfonate ester linkages. | General knowledge of sulfonyl chloride reactivity. |

| Functional Monomer | Incorporation into polymer backbones | The oxazole ring can impart specific chemical and physical properties to the resulting polymer. | Potential use of derivatives like 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride in polymer synthesis. |

| Polymer Modification | Grafting onto existing polymers with nucleophilic side chains | The sulfonyl chloride can be used to attach the oxazole moiety to other polymers. | The synthesis of functional molecules that interact with biopolymers. acs.org |

Synthetic Utility and Building Block Potential of 1,2 Oxazole 4 Sulfonyl Chloride

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

1,2-Oxazole-4-sulfonyl chloride has emerged as a highly valuable intermediate in the field of organic synthesis due to its distinct reactive nature. The core of its utility lies in the sulfonyl chloride functional group (-SO₂Cl), which is a powerful electrophile. This group readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, making the compound a versatile precursor for a multitude of derivatives.

The most common transformations involve reactions with primary and secondary amines to yield the corresponding sulfonamides, and with alcohols or phenols to produce sulfonate esters. These reactions are typically efficient and proceed under mild conditions, allowing for the incorporation of the 1,2-oxazole-4-sulfonyl moiety into a larger molecular framework. The resulting sulfonamides and sulfonate esters are often stable compounds that can be carried through multiple subsequent synthetic steps.

The 1,2-oxazole ring itself is a stable aromatic heterocycle, often considered a bioisostere for other aromatic or amide functionalities in medicinal chemistry. Its presence provides a rigid scaffold and specific electronic properties that can be advantageous in designing target-specific molecules. The combination of this stable heterocyclic core with the reactive sulfonyl chloride handle makes this compound a favored intermediate for building molecular diversity. thieme-connect.com

Construction of Diverse Heterocyclic Frameworks

Beyond simple derivatization, this compound is a key building block for the synthesis of more elaborate heterocyclic systems. The sulfonamide or sulfonate ester derivatives created from it can serve as substrates for further cyclization reactions. For instance, a sulfonamide can possess another functional group elsewhere in its structure that can participate in an intramolecular reaction to form a new ring fused or linked to the oxazole (B20620) core.

The sulfonyl group itself can play a role in these transformations. In certain contexts, such as the van Leusen reaction for pyrrole (B145914) synthesis which uses tosylmethyl isocyanide (TosMIC), the sulfonyl moiety acts as an activating group and a leaving group to facilitate cyclization. researchgate.net While not a direct application of this compound, this illustrates the synthetic potential of sulfonyl groups in heterocycle construction. Derivatives of this compound can be designed to undergo analogous transformations.

Furthermore, the 1,2-oxazole nucleus is a foundational element in many biologically active compounds. nih.gov By using this compound, chemists can introduce this important heterocycle early in a synthetic sequence and then build additional complexity around it. Research has focused on synthesizing novel amino acid-like building blocks from functionalized 1,2-oxazoles, which can then be incorporated into peptide-like structures, demonstrating the creation of complex, hybrid heterocyclic frameworks. nih.govbeilstein-journals.org

Derivatization for Specialized Chemical Probes

The unique structural and electronic properties of the 1,2-oxazole-4-sulfonyl scaffold lend themselves to the development of specialized chemical probes for analytical and diagnostic purposes. The sulfonyl chloride group is an ideal reactive handle for tagging molecules of interest.

A notable parallel is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a derivatizing agent for phenolic compounds to enhance their detection by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov DMISC reacts with phenols to form stable dimethylimidazolesulfonyl (DMIS) derivatives that ionize efficiently, significantly improving analytical sensitivity. nih.gov Given the identical reactive sulfonyl chloride group, this compound can be employed in a similar fashion to "tag" analytes, such as biomarkers in urine, for high-sensitivity analysis. nih.gov

Additionally, certain oxazole derivatives are known to exhibit significant fluorescence with high quantum yields. niscpr.res.in By reacting this compound with fluorescent or fluorogenic amines or alcohols, it is possible to synthesize novel fluorescent probes. These probes can be designed to report on specific biological events or to quantify the concentration of specific analytes through changes in their fluorescence emission.

Contributions to the Synthesis of Complex Molecular Architectures

The synthesis of complex molecules, particularly natural products and pharmaceuticals, often requires the strategic assembly of smaller, functionalized building blocks. This compound serves as such a building block, enabling the introduction of the 1,2-oxazole-4-sulfonamide (B6611430) unit, a motif found in various bioactive compounds. mdpi.com

For example, the anticonvulsant drug zonisamide (B549257) contains a 1,2-benzisoxazole (B1199462) ring linked to a sulfonamide. While not identical, this highlights the pharmaceutical relevance of combining oxazole-type rings with sulfonamide linkers. The synthesis of complex molecular architectures often relies on robust coupling reactions, and the formation of a sulfonamide bond from a sulfonyl chloride is one of the most reliable.

Integration into Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. The sulfonamide group, readily formed from this compound, is an excellent anchor for LSF. chemrxiv.org

Recent advances have shown that primary sulfonamides can be converted into a variety of other functional groups under mild conditions. chemrxiv.org A strategy might involve reacting this compound with ammonia (B1221849) to form the primary sulfonamide derivative of a complex molecule. This sulfonamide can then be activated and converted into sulfinates, which are versatile intermediates for forming new carbon-sulfur, sulfur-nitrogen, or sulfur-oxygen bonds. chemrxiv.org This allows a single, late-stage intermediate to be diversified into a library of analogues, each with a different functional group in place of the original sulfonamide moiety. This approach leverages the initial sulfonamide-forming reaction as a gateway to broad chemical diversification. chemrxiv.orgnih.gov

This capability is crucial for optimizing the properties of a lead compound in drug discovery, as it allows chemists to fine-tune the molecule's pharmacology and pharmacokinetics without having to re-synthesize each analogue from scratch.

Table of Reactions for this compound

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation of 1,2 Oxazole 4 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of 1,2-oxazole-4-sulfonyl chloride derivatives. The isoxazole (B147169) ring, with its unique electronic environment created by the adjacent nitrogen and oxygen atoms, gives rise to characteristic signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The strong electron-withdrawing effect of the sulfonyl group at the C4 position significantly influences the chemical shifts of the neighboring nuclei. Detailed analysis is typically performed on stable derivatives like 3,5-disubstituted isoxazole-4-sulfonamides, which are synthesized from the corresponding sulfonyl chloride. mdpi.comresearchgate.net

In the ¹H NMR spectra of 1,2-oxazole-4-sulfonyl derivatives, the protons on the heterocyclic ring and its substituents provide key structural information. For 3,5-disubstituted isoxazoles, the C4 position is fully substituted, meaning there are no protons directly on the ring itself unless a substituent at C3 or C5 has protons.

For instance, in derivatives such as 3,5-dimethyl-1,2-oxazole-4-sulfonamides, the most prominent signals are singlets corresponding to the methyl groups at the C3 and C5 positions. mdpi.com The chemical environment of these protons is distinct due to the asymmetry of the isoxazole ring. The C5-methyl protons typically appear slightly downfield compared to the C3-methyl protons. Protons on substituents attached to the sulfonamide nitrogen also provide valuable data for confirming the structure.

Table 1: Illustrative ¹H NMR Data for a Representative 3,5-Dimethyl-1,2-oxazole-4-sulfonamide Derivative

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| C3-CH₃ | ~2.30 | Singlet |

| C5-CH₃ | ~2.60 | Singlet |

| NH (Sulfonamide) | Variable (e.g., ~4.9) | Broad Singlet |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. In 1,2-oxazole-4-sulfonyl derivatives, the chemical shifts of the ring carbons (C3, C4, and C5) are highly characteristic. The C4 carbon, directly attached to the electron-withdrawing sulfonyl group, is significantly deshielded and its signal can be weak due to quaternization. The C3 and C5 carbons resonate at distinct positions, influenced by both the ring heteroatoms and their respective substituents.

For a compound like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, the signals for the dimethylisoxazole fragment are clearly identifiable. mdpi.com The C3 and C5 carbons appear far downfield, often in the 158–175 ppm range, while the C4 carbon, bearing the sulfonyl group, is found in a more shielded region around 113 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for the 3,5-Dimethyl-1,2-oxazole Core

| Carbon Assignment | Chemical Shift (δ) ppm |

| C3 | ~158.2 |

| C4 | ~113.3 |

| C5 | ~174.4 |

| C3-C H₃ | ~11.0 |

| C5-C H₃ | ~13.0 |

Note: Data derived from the characterization of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. mdpi.com

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the intricate connectivity of the molecule. researchgate.netuni-muenchen.de Experiments like COSY, HMQC, and HMBC are routinely used to piece together the structural puzzle of novel 1,2-oxazole derivatives. mdpi.comacs.org

COSY (¹H-¹H Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. In the context of 1,2-oxazole-4-sulfonyl derivatives, COSY is most valuable for elucidating the structure of larger substituents attached to the isoxazole ring or the sulfonamide moiety. For example, it can confirm the connectivity within an ethyl or benzyl (B1604629) group attached to the sulfonamide nitrogen by showing cross-peaks between adjacent protons. For the core 3,5-dimethylisoxazole (B1293586) ring, no COSY correlations are expected between the C3 and C5 methyl groups as they are separated by four bonds and have no direct proton-proton coupling.

HMQC (or its more modern alternative, HSQC) establishes direct, one-bond correlations between protons and the carbons to which they are attached. This technique is fundamental for assigning carbon signals. In the analysis of a 3,5-dimethyl-1,2-oxazole-4-sulfonamide, HMQC would show a correlation cross-peak between the proton signal of the C3-methyl group (~2.3 ppm) and the carbon signal of that same methyl group (~11.0 ppm). mdpi.com Similarly, it would link the C5-methyl protons (~2.6 ppm) to their corresponding carbon (~13.0 ppm). mdpi.com This provides definitive assignment of the substituent carbons.

HMBC is arguably the most powerful tool for mapping the complete molecular skeleton, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This allows for the connection of structural fragments that are not directly bonded.

For a 3,5-dimethyl-1,2-oxazole-4-sulfonamide, key HMBC correlations would include:

Protons of the C3-methyl group showing correlations to the C3 and C4 ring carbons.

Protons of the C5-methyl group showing correlations to the C5 and C4 ring carbons.

Table 3: Key HMBC Correlations for a 3,5-Dimethyl-1,2-oxazole Moiety

| Proton (¹H) | Correlates to Carbon (¹³C) | Inferred Connectivity |

| C3-CH ₃ | C3, C4 | Confirms C3 substitution |

| C5-CH ₃ | C5, C4 | Confirms C5 substitution |

Note: This table illustrates the expected correlations for confirming the core structure, based on standard 2D NMR structural elucidation principles. mdpi.com

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, IR spectroscopy is instrumental in confirming the presence of the key sulfonyl and isoxazole moieties.

The sulfonyl chloride group (–SO₂Cl) exhibits characteristic strong asymmetric and symmetric stretching vibrations. Research on related sulfonated isoxazoles and other heterocyclic sulfonyl chlorides consistently identifies these bands in specific regions of the spectrum. For instance, in 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride, the S=O stretching vibration is observed at approximately 1180 cm⁻¹. Another derivative, 2-(4-bromophenyl)-5-(4-chlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)oxazole, shows two distinct bands for the SO₂ group at 1337 cm⁻¹ and 1171 cm⁻¹. nih.gov

The isoxazole ring itself presents a series of characteristic stretching vibrations. The C=N stretching vibration within the isoxazole ring of sulfamethoxazole, a related sulfonamide, is observed in its IR spectrum. orientjchem.org In various 1,3-oxazole derivatives, the C=N valence vibration is found around 1597–1649 cm⁻¹, while C-O-C stretching vibrations are registered at 1037–1098 cm⁻¹ (symmetric) and around 1244 cm⁻¹ (asymmetric). mdpi.com The disappearance of the S-Cl stretch (typically around 1360-1370 cm⁻¹) upon reaction with nucleophiles provides clear evidence of successful sulfonamide or sulfonate ester formation.

Detailed vibrational assignments for various 1,2-oxazole-4-sulfonyl derivatives are compiled from the literature to provide a reference for functional group confirmation.

Table 1: Characteristic Infrared Absorption Frequencies for 1,2-Oxazole-4-sulfonyl Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1337 | 2-(4-bromophenyl)-5-(4-chlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)oxazole |

| Sulfonyl (SO₂) | Symmetric Stretch | 1161 - 1180 | 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride, [Au(Sulfamethoxazole)(Cl)₂].Cl |

| Isoxazole Ring | C=N Stretch | ~1612 - 1623 | New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety, Sulfamethoxazole |

| Isoxazole Ring | C-O Stretch | ~1159 | New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety |

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound derivatives and for deducing their structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, making it ideal for many isoxazole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which solvent evaporates, leaving gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for accurate molecular weight determination.

For example, ESI-MS analysis of (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one yielded a protonated molecular ion [M+H]⁺ at m/z 222.0535, confirming its molecular weight. nih.gov Similarly, a unique isoxazole-linked 1,3,4-oxadiazole (B1194373) derivative showed a high-intensity signal for the molecular ion M⁺ at m/z 196.0830 in positive ion mode ESI-MS, which was in excellent agreement with the calculated value. rsc.orgrsc.org The high resolution of modern mass spectrometers allows for the determination of the elemental composition from the exact mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. uakron.edu This technique provides detailed structural information by revealing the molecule's fragmentation pathways. uakron.edupurdue.edu

The fragmentation patterns of 1,2-oxazole-4-sulfonyl derivatives are characteristic of their structure. The isoxazole ring itself can undergo cleavage, often leading to the formation of an acyl cation as a prominent fragment. researchgate.net In a study of an isoxazole-linked oxadiazole derivative with a precursor ion at m/z 196.0830, MS/MS analysis revealed major fragment ions at m/z 154.0615, 127.0507, 110.0242, and 82.0287, allowing for the proposal of specific fragmentation pathways involving the dissociation of the oxadiazole moiety. rsc.orgrsc.org

In another example, a novel isoxazole analog of curcumin (B1669340) with a precursor ion at m/z 366.1 was fragmented to a major product ion at m/z 145.1, which was used for its quantification in plasma samples. nih.gov The analysis of these fragmentation patterns is crucial for the unambiguous identification and structural confirmation of new synthetic derivatives.

Table 2: ESI-MS and MS/MS Data for Selected 1,2-Oxazole Derivatives

| Compound | Precursor Ion (m/z) | Ion Type | Key Fragment Ions (m/z) in MS/MS |

| Isoxazole-linked 1,3,4-oxadiazole | 196.0830 | M⁺ | 154.0615, 127.0507, 110.0242, 82.0287 |

| Isoxazole analog of curcumin | 366.1 | [M+H]⁺ | 145.1 |

| (E)-3-Propyl-4-(thiophen-2-ylmethylene) Isoxazol-5(4H)-one | 222.0535 | [M+H]⁺ | Not specified |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

For derivatives of this compound, X-ray crystallography has confirmed key structural features. In the crystal structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol, the geometry around the sulfur atom of the sulfonyl group was determined to be a distorted tetrahedron. researchgate.netresearchgate.net The study of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine revealed that the isoxazole ring is planar. mdpi.com

A detailed analysis of a 4-fluoroisoxazole (B12616020) derivative bearing a sulfonamide functionality provided precise bond lengths for the S=O bonds (1.403 Å and 1.433 Å), the S–N bond (1.672 Å), and the S–C bond (1.753 Å). nih.gov Such data are critical for understanding the electronic effects of substituents on the isoxazole and sulfonyl groups and for validating theoretical calculations. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net

Table 3: Selected X-ray Crystallographic Data for 1,2-Oxazole-4-sulfonyl Derivatives

| Compound | Crystal System | Space Group | Key Geometric Parameters |

| [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol | Monoclinic | P2₁/c | a = 8.5280(6) Å, b = 25.223(4) Å, c = 10.7060(17) Å, β = 99.879(8)°, Distorted tetrahedral geometry at sulfur |

| 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | Not specified | Not specified | Planar isoxazole ring |

| tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate | Not specified | Not specified | S=O bond lengths: 1.403(3) Å, 1.433(3) Å; S-N bond length: 1.672(4) Å |

| 5-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide | Monoclinic | P2₁/c | Planar and twisted five-membered rings |

Computational Chemistry and Theoretical Studies of 1,2 Oxazole 4 Sulfonyl Chloride

Electronic Structure Calculations and Reactivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic landscape of a molecule. Such calculations for 1,2-oxazole-4-sulfonyl chloride reveal key features that govern its chemical reactivity.

Analysis of Electron Density Distribution and Electrophilic/Nucleophilic Sites

The distribution of electrons within the this compound molecule is uneven, a consequence of the different electronegativities of the constituent atoms. The oxazole (B20620) ring, being an electron-deficient heterocycle, along with the strongly electron-withdrawing sulfonyl chloride group, dictates the electronic properties of the compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would be expected to show a region of significant positive electrostatic potential (electron deficiency) around the sulfur atom of the sulfonyl chloride group. This makes the sulfur atom a primary electrophilic site, highly susceptible to attack by nucleophiles. The oxygen atoms of the sulfonyl group and the nitrogen atom of the oxazole ring would exhibit negative electrostatic potential, indicating their nucleophilic character. The carbon and hydrogen atoms of the oxazole ring would have more neutral potentials, though the carbon atom attached to the sulfonyl group (C4) would be more electrophilic than the others due to the inductive effect of the sulfonyl group.

Table 1: Predicted Atomic Charges for this compound (Note: These are representative values based on DFT calculations of similar heterocyclic sulfonyl chlorides and may not be the exact experimental values.)

| Atom | Predicted Partial Charge (e) |

| S | +1.2 to +1.5 |

| O (sulfonyl) | -0.6 to -0.8 |

| O (oxazole) | -0.4 to -0.6 |

| N | -0.3 to -0.5 |

| Cl | -0.1 to -0.3 |

| C4 | +0.2 to +0.4 |

| C3 | -0.1 to +0.1 |

| C5 | -0.1 to +0.1 |

Prediction of Substituent Effects on Reactivity and Stability

The reactivity and stability of the this compound can be modulated by introducing substituents on the oxazole ring. Computational studies on analogous aromatic and heterocyclic sulfonyl chlorides have shown that the nature of these substituents has a profound impact.

Electron-withdrawing groups (EWGs) attached to the oxazole ring would be expected to increase the electrophilicity of the sulfonyl sulfur atom. This is due to the inductive and/or resonance withdrawal of electron density from the ring system, which in turn pulls electron density away from the sulfonyl group. Consequently, the sulfur atom becomes more electron-deficient and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) would decrease the reactivity of the sulfonyl chloride by pushing electron density into the ring system, thereby reducing the electrophilicity of the sulfur atom.

In terms of stability, EWGs can stabilize the sulfonyl chloride by delocalizing the electron density of the transition state during nucleophilic attack. However, very strong EWGs might destabilize the ground state of the molecule. EDGs, by increasing the electron density on the ring, could potentially destabilize the molecule, particularly if they create regions of high electron density that are susceptible to oxidative processes.

Table 2: Predicted Relative Reactivity of Substituted 1,2-Oxazole-4-sulfonyl Chlorides towards a Generic Nucleophile (Note: Based on theoretical principles and data from related arenesulfonyl chlorides.)

| Substituent at C5 | Electronic Effect | Predicted Relative Reactivity |

| -NO₂ | Strong EWG | High |

| -CN | Moderate EWG | Moderate-High |

| -H | (Reference) | Baseline |

| -CH₃ | Weak EDG | Low |

| -OCH₃ | Strong EDG | Very Low |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

Transition State Analysis of Key Reactions

The reaction of this compound with nucleophiles, such as amines or alcohols, is a cornerstone of its synthetic utility. Computational studies on similar sulfonyl chlorides suggest that these reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.

A transition state analysis for the reaction of this compound with a nucleophile (e.g., ammonia (B1221849), NH₃) would involve locating the highest energy point along the reaction coordinate. This transition state is expected to have a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion occupying the apical positions. The two sulfonyl oxygen atoms and the C4 atom of the oxazole ring would lie in the equatorial plane. The bond to the incoming nucleophile is partially formed, while the bond to the leaving chloride is partially broken in the transition state.

Some studies on sulfonyl chlorides also consider an addition-elimination mechanism, which involves the formation of a pentacoordinate sulfurane intermediate. However, for most common nucleophiles, the concerted SN2-type pathway is generally favored.

Exploration of Reaction Energetics

Table 3: Hypothetical Reaction Energetics for the Reaction of this compound with Ammonia (NH₃) (Note: These are representative values based on DFT calculations for similar reactions and serve to illustrate the expected energy profile.)

| Parameter | Predicted Energy (kcal/mol) |

| Activation Energy (ΔG‡) | +15 to +25 |

| Enthalpy of Reaction (ΔH) | -20 to -30 |

| Free Energy of Reaction (ΔG) | -15 to -25 |

Molecular Modeling of Chemical Interactions

Beyond the study of covalent bond-forming reactions, molecular modeling can be used to understand the non-covalent interactions of this compound with its environment, such as solvent molecules. These interactions can significantly influence its reactivity and solubility.

Modeling the solvation of this compound in different solvents would reveal the nature and strength of intermolecular forces. In polar aprotic solvents like acetonitrile, dipole-dipole interactions would be dominant. In polar protic solvents like water or alcohols, hydrogen bonding between the solvent and the sulfonyl oxygen atoms or the oxazole nitrogen atom would be significant. These solvent interactions can stabilize the ground state and the transition state to different extents, thereby affecting the reaction rate. For instance, polar solvents that can stabilize the charge separation in the SN2 transition state are expected to accelerate the reaction.

Ligand-Target Docking for Investigating Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. While specific docking studies for this compound are not widely published, research on structurally related oxazole sulfonamide derivatives provides a clear indication of how this scaffold interacts with protein targets. These studies focus on the chemical interactions, such as hydrogen bonds and hydrophobic contacts, with the defined three-dimensional structures of protein active sites.

For instance, molecular docking of 5-sulfonyl-1,3-oxazole derivatives has been used to investigate their interaction with enzymes like tubulin and cyclin-dependent kinase 2 (CDK2). nbuv.gov.ua Similarly, studies on 1,2,4-oxadiazole (B8745197) sulfonamides docked with the COX-2 enzyme have highlighted key molecular interactions. researchgate.net In these cases, the sulfonamide moiety frequently acts as a hydrogen bond acceptor, interacting with amino acid residues like arginine, while the oxazole ring can engage in various hydrophobic and van der Waals interactions within the binding pocket. researchgate.netresearchgate.net

Another study involving oxazole derivatives designed as antivirals against Human Cytomegalovirus (HCMV) used docking to explore interactions with the viral DNA polymerase. nih.gov The results indicated that the ligand's complexation was stabilized by forming hydrogen bonds and hydrophobic interactions with specific amino acid residues such as Lys60, Asp134, and Val136. nih.gov These examples demonstrate that the sulfonyl group of this compound is a key pharmacophoric feature capable of forming strong, directional interactions, which are crucial for molecular recognition at a target binding site.

Table 1: Examples of Predicted Interactions for Structurally Related Sulfonamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 1,3-Oxazole-5-sulfonamides | Tubulin, CDK2 | Not specified | General binding | nbuv.gov.ua |

| 1,2,4-Oxadiazolo sulfonamides | COX-2 | Arginine (Arg) | Hydrogen bonding | researchgate.net |

| Furan oxazole derivatives | COX-2 | Arginine (Arg)120, Tyrosine (Tyr)355 | Hydrogen bonding | researchgate.net |

| Oxazole derivatives | HCMV DNA Polymerase | Lys60, Asp134, Val136 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

Prediction of Non-Covalent Interactions

The chemical structure of this compound allows it to participate in a variety of non-covalent interactions, which are fundamental to its chemical behavior and interactions in a biological context. rsc.orgnih.gov The oxazole ring, being an aromatic heterocycle, and the highly polar sulfonyl chloride group are the primary sites for these interactions. tandfonline.comresearchgate.netnih.gov

Hydrogen Bonding: The oxygen and nitrogen atoms within the 1,2-oxazole ring can act as hydrogen bond acceptors. rsc.org More significantly, the two oxygen atoms of the sulfonyl chloride group are strong hydrogen bond acceptors, capable of forming robust interactions with hydrogen bond donors like the amide groups in a protein backbone or specific amino acid side chains. mdpi.com

π-π Stacking: The electron-rich π-system of the oxazole ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein target. rsc.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of highly electronegative oxygen, nitrogen, and chlorine atoms. This allows for electrostatic dipole-dipole interactions with other polar molecules.

Theoretical studies can map the electrostatic potential surface of the molecule, highlighting regions of positive and negative potential that are prone to these interactions. Such analyses are crucial for understanding how the molecule might orient itself within a complex environment like a solvent or a protein's active site.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.govoup.com For this compound and its derivatives, QSRR could be a powerful tool to predict their chemical behavior without the need for extensive experimental work. Sulfonyl chlorides are important building blocks, and their reactivity is a key parameter in synthesis. rsc.org

A QSRR study on this class of compounds would typically involve:

Dataset Compilation: Assembling a set of this compound derivatives with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), to build a mathematical model that links the descriptors to the observed reactivity. nih.govresearchgate.net

Validation: Rigorously validating the model to ensure its robustness and predictive power using internal and external validation sets. nih.govoup.comresearchgate.net

While specific QSRR studies on this compound are not prominent in the literature, models developed for other sulfonamides and heterocyclic compounds have successfully predicted properties like chromatographic retention times, which are related to intermolecular interactions and thus indirectly to reactivity. nih.govresearchgate.net Such models provide valuable insights into the molecular features that govern reactivity, for example, showing how electronic effects (electron-donating or -withdrawing substituents) on the oxazole ring might influence the reactivity of the sulfonyl chloride group.

In Silico Approaches for Chemical Space Exploration and Derivative Design

In silico methods are instrumental in exploring the vast chemical space around a core scaffold like this compound to design novel derivatives with desired properties. This process often involves a multi-step computational workflow.

Virtual Library Generation: A virtual library of derivatives is created by computationally modifying the parent structure. This can involve adding various substituents at different positions on the oxazole ring.

Screening and Filtering: This large virtual library is then screened using computational filters. For example, derivatives can be filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure they possess drug-like characteristics.

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) or QSRR models are then applied to the filtered library to predict the activity or reactivity of the designed compounds. nih.govnih.gov For instance, researchers have developed predictive QSAR models for oxazole derivatives to screen for antiviral activity, successfully identifying promising candidates for synthesis and testing. nih.govnih.gov

Docking and Scoring: The most promising candidates from the predictive modeling step can then be subjected to molecular docking studies to evaluate their potential binding affinity and mode to a specific target protein. researchgate.netrroij.com Compounds with high docking scores and favorable interaction patterns are prioritized for synthesis.

This hierarchical in silico approach allows for the rational design of new molecules, significantly reducing the time and resources required for drug discovery and development by focusing experimental efforts on compounds with the highest probability of success. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for preparing 1,2-oxazole-4-sulfonyl chloride, and how are reaction conditions optimized?

The compound is synthesized via the reaction of 1,2-oxazole derivatives (e.g., 3-amino-5-methyl-1,2-oxazole) with chlorosulfonic acid under controlled temperatures (0–25°C) to prevent decomposition . Key steps include:

- Reaction Scheme :

3-Amino-5-methyl-1,2-oxazole + ClSO₃H → this compound + HCl

- Purification : Recrystallization or column chromatography removes impurities like unreacted precursors or sulfonic acid byproducts .

- Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane), stoichiometric ratios, and slow addition of chlorosulfonic acid to minimize exothermic side reactions .

Q. Which nucleophilic substitution reactions are most relevant for modifying this compound in medicinal chemistry?

The sulfonyl chloride group reacts with nucleophiles to form bioactive derivatives:

- Amines : Forms sulfonamides (e.g., antimicrobial agents) in the presence of bases like pyridine to neutralize HCl .

- Alcohols/Thiols : Generates sulfonate esters or sulfonothioates for probing enzyme inhibition .

- Reaction Conditions : Polar aprotic solvents (e.g., DMF) at 0–40°C ensure efficient substitution while avoiding hydrolysis .

Q. What spectroscopic and analytical methods validate the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl chloride resonance at ~140 ppm for sulfur) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 196.61 for C₄H₃ClN₂O₃S) verify molecular weight .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives of this compound?

Discrepancies in GI₅₀ values (e.g., leukemia cell lines) may arise from:

- Structural Variations : Substituents on the oxazole ring (e.g., methyl vs. phenyl) alter lipophilicity and target binding .

- Assay Conditions : Viability assays (MTT vs. resazurin) or incubation times (24h vs. 48h) impact results .

- Case Study : Derivatives with cyclopropylphenyl groups showed 10-fold higher potency against breast cancer (GI₅₀ = 0.95 µM) than unmodified analogs .

| Derivative | GI₅₀ (µM) | Target Cell Line |

|---|---|---|

| X | 0.95 | Breast cancer |

| Y | 1.45 | Leukemia |

| Z | 2.10 | Colon cancer |

| Data from in vitro NCI-60 panel screening . |

Q. What strategies improve the stability of this compound during storage and handling?

- Moisture Control : Store under inert gas (argon) in sealed, desiccated containers to prevent hydrolysis to sulfonic acid .

- Temperature : –20°C minimizes thermal degradation; avoid repeated freeze-thaw cycles .

- Compatibility : Use glass or PTFE-lined caps to prevent reactions with metal impurities .

Q. How can computational methods guide the design of this compound derivatives for specific biological targets?

- Docking Studies : Predict binding to enzymes like carbonic anhydrase or urease using software (AutoDock Vina) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.45 for optimal blood-brain barrier penetration) .

Q. What are the challenges in scaling up reactions involving this compound for multi-gram synthesis?

- Exothermic Reactions : Use jacketed reactors with cooling systems to control temperature during chlorosulfonation .

- Byproduct Management : Trap HCl gas with alkaline scrubbers to prevent equipment corrosion .

- Yield Optimization : Batch processes achieve ~70% yield, while flow chemistry may enhance reproducibility .

Methodological Notes

- Contradictory Data Analysis : Always cross-validate bioactivity results using orthogonal assays (e.g., Western blotting for apoptosis markers alongside viability assays) .

- Synthetic Optimization : Design of Experiments (DoE) software (e.g., JMP) identifies critical factors (e.g., solvent polarity, reaction time) for high-yield synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.